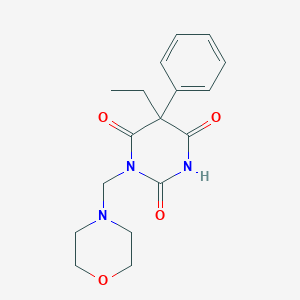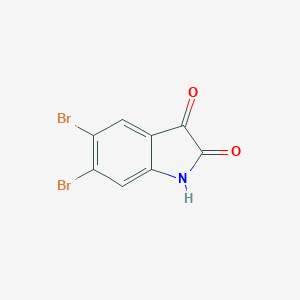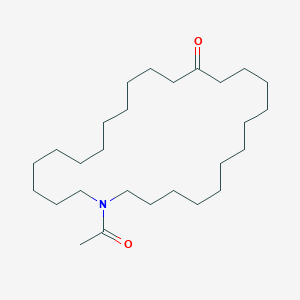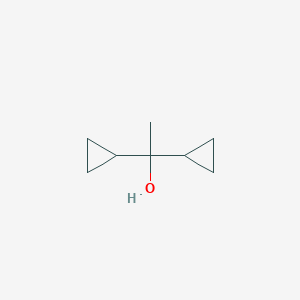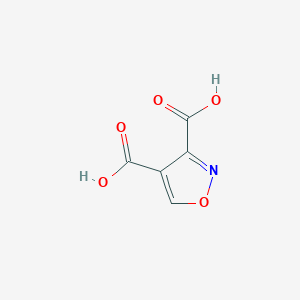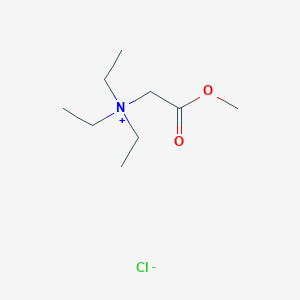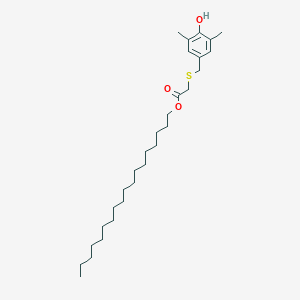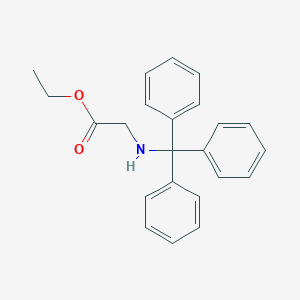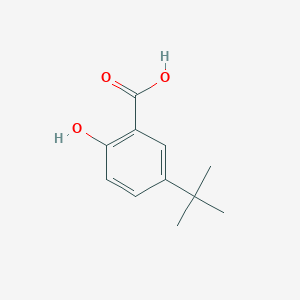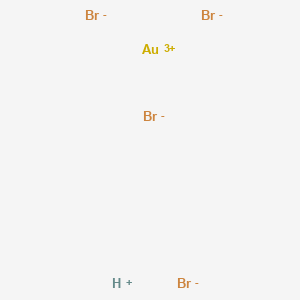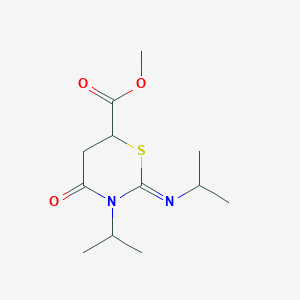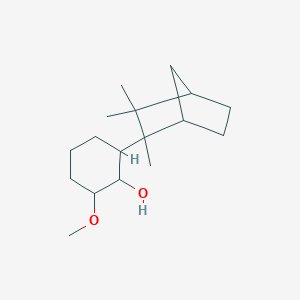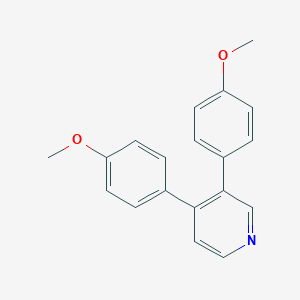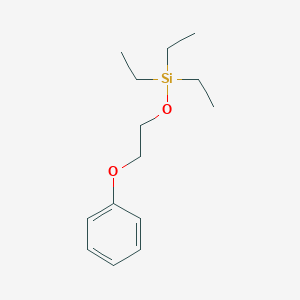
Triethyl(2-phenoxyethoxy)silane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(2-phenoxyethoxy)silane is an organosilicon compound that is used in various scientific research applications. It is a colorless liquid with a molecular weight of 308.46 g/mol. This compound is also referred to as TEPOES or Phenoxyethyltriethoxysilane and has a chemical formula of C16H26O3Si. TEPOES is synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments are well documented.
作用机制
TEPOES is a silane coupling agent that forms a covalent bond with the surface of inorganic materials. The silane group reacts with the surface hydroxyl groups of the inorganic material, forming a stable bond. The phenoxyethyl group provides a hydrophobic coating on the surface of the inorganic material, making it more stable and less prone to degradation.
生化和生理效应
TEPOES has no known biochemical or physiological effects. It is not used as a drug, and therefore, information related to drug usage and dosage and drug side effects are excluded from this paper.
实验室实验的优点和局限性
TEPOES has several advantages and limitations for lab experiments. Its advantages include its ability to enhance the adhesion between organic and inorganic phases, its ability to modify the surface properties of nanoparticles, and its hydrophobic coating properties. Its limitations include its high cost, its toxicity, and its potential to cause skin and eye irritation.
未来方向
TEPOES has potential future applications in the field of nanotechnology. It can be used in the synthesis of new materials and coatings with improved properties. It can also be used in the preparation of functionalized nanoparticles for drug delivery and imaging applications. Further research is needed to explore the full potential of TEPOES in various scientific research applications.
Conclusion:
In conclusion, TEPOES is an organosilicon compound that is used in various scientific research applications. It is synthesized using a two-step process and has a mechanism of action that involves forming a covalent bond with the surface of inorganic materials. TEPOES has several advantages and limitations for lab experiments, and its potential future applications in the field of nanotechnology are promising.
合成方法
TEPOES is synthesized using a two-step process. The first step involves the reaction of phenol with ethylene oxide to form 2-phenoxyethanol. The second step involves the reaction of 2-phenoxyethanol with triethyl orthosilicate in the presence of a catalyst such as hydrochloric acid or sodium hydroxide. The reaction produces TEPOES and ethanol as a by-product.
科学研究应用
TEPOES is used in various scientific research applications, including the synthesis of new materials and coatings. It is used as a coupling agent in the preparation of organic-inorganic hybrid materials, where it enhances the adhesion between the organic and inorganic phases. TEPOES is also used as a surface modifier in the preparation of hydrophobic coatings. It is used to modify the surface properties of nanoparticles, making them more stable and dispersible in solvents.
属性
CAS 编号 |
16654-60-7 |
|---|---|
产品名称 |
Triethyl(2-phenoxyethoxy)silane |
分子式 |
C14H24O2Si |
分子量 |
252.42 g/mol |
IUPAC 名称 |
triethyl(2-phenoxyethoxy)silane |
InChI |
InChI=1S/C14H24O2Si/c1-4-17(5-2,6-3)16-13-12-15-14-10-8-7-9-11-14/h7-11H,4-6,12-13H2,1-3H3 |
InChI 键 |
ITIOKSHBUBCWBP-UHFFFAOYSA-N |
SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
规范 SMILES |
CC[Si](CC)(CC)OCCOC1=CC=CC=C1 |
同义词 |
2-[(Triethylsilyl)oxy]ethyl(phenyl) ether |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



